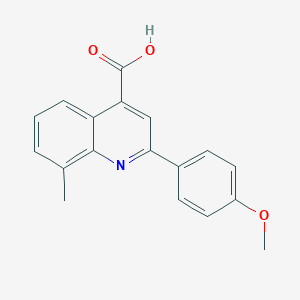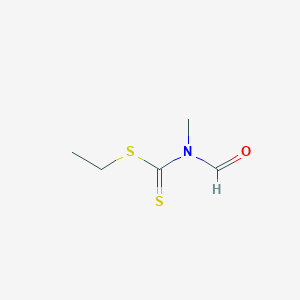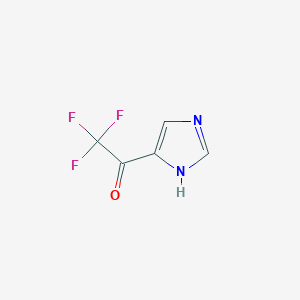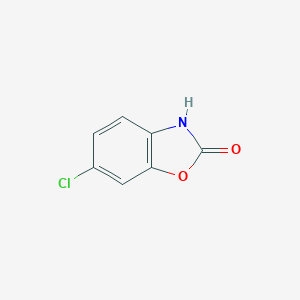![molecular formula C9H17NO B025074 Ethanone, 1-[3,3-dimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI) CAS No. 104547-69-5](/img/structure/B25074.png)
Ethanone, 1-[3,3-dimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 1-[3,3-dimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI), also known as mitomycin C, is a naturally occurring antibiotic and antitumor agent. It was first isolated in 1955 from the bacterium Streptomyces caespitosus and has since been used in the treatment of various types of cancer, including bladder, breast, and lung cancer.
作用機序
Mitomycin C works by inhibiting the growth of cancer cells through the formation of DNA adducts. These adducts prevent DNA replication and induce cell death. Mitomycin C also activates the immune system, which helps to destroy cancer cells. Additionally, it has been shown to inhibit the growth of blood vessels that supply nutrients to cancer cells, which can help to slow down the growth of tumors.
Biochemical and Physiological Effects:
Mitomycin C has been shown to have a number of biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA synthesis. It also activates the immune system and inhibits the growth of blood vessels that supply nutrients to cancer cells. Mitomycin C has also been shown to have anti-inflammatory properties and may be useful in the treatment of autoimmune disorders.
実験室実験の利点と制限
Mitomycin C has a number of advantages for use in lab experiments. It is a potent antitumor agent and has been extensively studied for its anticancer properties. It is also relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to the use of Ethanone, 1-[3,3-dimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI) C in lab experiments. It can be toxic to normal cells and may have side effects on the immune system. It is also relatively unstable and can degrade over time.
将来の方向性
There are a number of future directions for the study of Ethanone, 1-[3,3-dimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI) C. One area of research is the development of new formulations and delivery methods for the compound. This could help to improve its effectiveness and reduce its toxicity. Another area of research is the identification of new targets for Ethanone, 1-[3,3-dimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI) C. This could help to expand its use in the treatment of other diseases, including infectious diseases and autoimmune disorders. Additionally, there is ongoing research into the use of Ethanone, 1-[3,3-dimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI) C in combination with other drugs to enhance its effectiveness in the treatment of cancer.
合成法
Mitomycin C is a complex organic molecule that is synthesized through a complex process involving multiple steps. The synthesis method involves the fermentation of Streptomyces caespitosus, followed by extraction and purification of the compound. The final product is obtained through a series of chemical reactions involving oxidation and reduction.
科学的研究の応用
Mitomycin C has been extensively studied for its antitumor properties and has been used in the treatment of various types of cancer. It works by inhibiting the growth of cancer cells and inducing cell death. It has also been studied for its potential use in combination with other drugs to enhance the effectiveness of cancer treatment. Mitomycin C has also been studied for its potential use in the treatment of other diseases, including infectious diseases and autoimmune disorders.
特性
CAS番号 |
104547-69-5 |
|---|---|
製品名 |
Ethanone, 1-[3,3-dimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI) |
分子式 |
C9H17NO |
分子量 |
155.24 g/mol |
IUPAC名 |
1-(3,3-dimethyl-1-propan-2-ylaziridin-2-yl)ethanone |
InChI |
InChI=1S/C9H17NO/c1-6(2)10-8(7(3)11)9(10,4)5/h6,8H,1-5H3 |
InChIキー |
LOILRRQIALTWIT-UHFFFAOYSA-N |
SMILES |
CC(C)N1C(C1(C)C)C(=O)C |
正規SMILES |
CC(C)N1C(C1(C)C)C(=O)C |
同義語 |
Ethanone, 1-[3,3-dimethyl-1-(1-methylethyl)-2-aziridinyl]- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



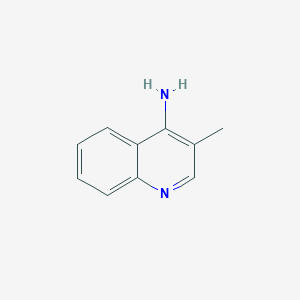
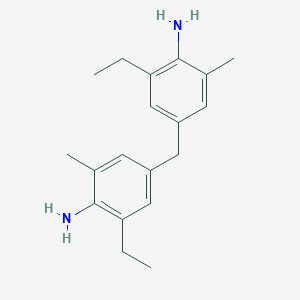

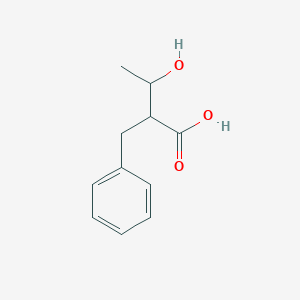

![13,17,20-Trimethyl-6-oxa-4,11-diaza-17-azoniapentacyclo[10.8.0.02,10.03,7.014,19]icosa-1(12),2(10),3(7),4,8,13,15,17,19-nonaene](/img/structure/B25002.png)
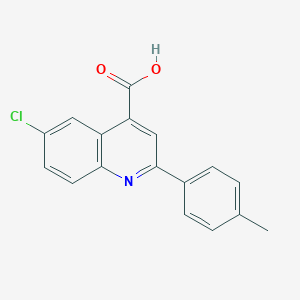
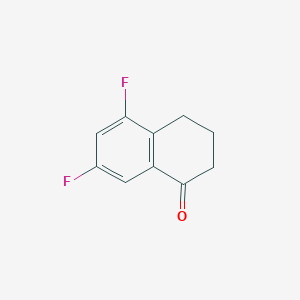
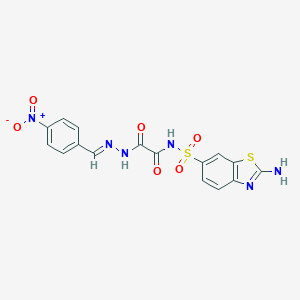
![N-[2-(Benzoylamino)-6-methylpyrido[3,2-d]pyrimidin-4-yl]benzamide](/img/structure/B25008.png)
